2,3-Dichloroisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-chloronicotinic acid derivatives, which are closely related to 2,3-Dichloroisonicotinic acid, involves methods such as oxidation, chlorination, and hydrolysis of 3-cyanopyridine. These processes yield significant products with high purity and are crucial for the production of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Wei Xiao-lei, 2010); (Shi Wei-bing, 2009); (Bingbing Zhao et al., 2017).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as 6-chloronicotinic acid, through experimental and theoretical studies, provides insights into the geometrical parameters, energies, and conformers, aiding in understanding the structural aspects of 2,3-Dichloroisonicotinic acid and its derivatives (M. Karabacak & M. Kurt, 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-chloronicotinic acid with amines under microwave irradiation showcase the compound's reactivity, leading to the production of various aminonicotinic acids. These reactions demonstrate the compound's significant role in chemical synthesis and its potential for creating a wide range of chemical entities (C. Quevedo, V. Bavetsias, & E. McDonald, 2009).
Physical Properties Analysis
The study of polymorphism and solid-to-solid phase transitions of closely related compounds, such as 3-chloroisonicotinic acid, reveals the importance of molecular structure in determining the physical properties of these compounds. These investigations help understand the stability, solubility, and crystalline forms of 2,3-Dichloroisonicotinic acid (S. Long, P. Zhou, S. Parkin, & Tonglei Li, 2015).
Chemical Properties Analysis
The biocatalytic hydrolysis of chlorinated nicotinamides to 2-chloronicotinic acid exemplifies the chemical properties and reactivity of these compounds. Such studies highlight the enzymatic processes that can be utilized for the efficient production of chlorinated nicotinic acids, providing a green and sustainable method for synthesizing these important chemical intermediates (R. Zheng et al., 2018).
Scientific Research Applications
Application 1: Plant Protection Products
- Scientific Field : Agriculture, Plant Protection
- Summary of the Application : 2,3-Dichloroisonicotinic acid is used in the synthesis of new ionic liquids (ILs) that serve as plant resistance inducers . These ILs have dual functions: they exhibit high levels of antimicrobial activity, classifying them as antimicrobial agents, and they also induce plant resistance .
- Methods of Application : The ILs are synthesized using plant sources and substances that induce plant resistance. The ILs are engineered ammonium and imidazolium salts with excellent yields of ≥98% obtained under mild process conditions .
- Results or Outcomes : The ILs exhibit antimicrobial activities higher than benzalkonium chloride, which is commonly used in biocides . The length of the alkyl chain, presence of the naturally occurring substituent, type of anion, type of cation core, and steric hindrance of the cyclic group are the principal factors determining antimicrobial properties .
Application 2: Plant Disease Resistance
- Scientific Field : Agriculture, Plant Pathology
- Summary of the Application : 2,3-Dichloroisonicotinic acid is used as an elicitor to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
- Methods of Application : The acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .
- Results or Outcomes : The acid stimulates systemic acquired resistance (SAR) in tobacco plants, making them resistant to pathogens such as the tobacco mosaic virus (TMV), Cercospora nicotianae, Peronospora tabacina, Phytophthora parasitica var. Nicotianae, and P. syringae pv. Tabaci .
Biochemical Research
- Scientific Field : Biochemistry
- Summary of the Application : 2,3-Dichloroisonicotinic acid is often used in biochemical research . It’s a useful reagent in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular research context. In general, this compound can be used in various chemical reactions to synthesize other compounds .
- Results or Outcomes : The outcomes can also vary widely. In general, the use of this compound can enable the synthesis of various other compounds that have applications in different areas of research .
Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,3-Dichloroisonicotinic acid is used in the synthesis of other chemicals .
- Methods of Application : The compound can be used in various chemical reactions to produce other chemicals .
- Results or Outcomes : The specific results can vary depending on the particular synthesis process. In general, this compound can enable the production of various other chemicals .
Safety And Hazards
When handling 2,3-Dichloroisonicotinic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2,3-dichloropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZZKKTZKRCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939835 | |
Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroisonicotinic acid | |
CAS RN |
184416-84-0 | |
Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.